Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)urea with an appropriate acylating agent under controlled conditions.
Acetylation: The resulting imidazolidinone is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinone is coupled with ethyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its complex structure and potential biological activity.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions could modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog that lacks the imidazolidinone and furan moieties.
3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)urea: A precursor in the synthesis of the target compound.
N-(4-aminobenzoyl)-3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)imidazolidin-2-one: A structurally similar compound with potential similar applications.
Uniqueness
Ethyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the combination of its structural features, including the furan ring, imidazolidinone core, and aromatic substituents. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H25N3O7 |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H25N3O7/c1-3-35-25(32)17-9-11-18(12-10-17)27-23(30)15-22-24(31)29(19-6-4-7-20(14-19)34-2)26(33)28(22)16-21-8-5-13-36-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
IAGZTWSFJBBDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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